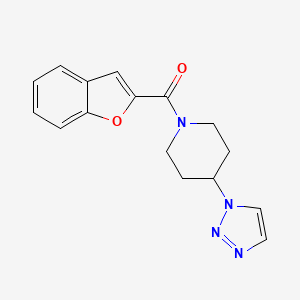

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(benzofuran-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(benzofuran-2-yl)methanone” is a compound that has been studied for its potential antibacterial properties . It is a 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, which has been introduced to the C7 position of the quinolone core .

Synthesis Analysis

The compound is synthesized by introducing a series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core . The corresponding fluoroquinolones are then afforded in a yield of 40-83% .Molecular Structure Analysis

The molecular structure of this compound involves a 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building block introduced to the C7 position of the quinolone core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks to the C7 position of the quinolone core .Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Properties

Synthetic Methodologies : A notable study describes a synthetic approach for a related compound, showcasing a selective CB2 receptor agonist obtained from 3-hydroxy-4-iodo benzoic acid through a series of complex chemical reactions. This process includes palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and the Wolf–Kishner reaction, highlighting the compound's potential in medicinal chemistry applications (Z. Luo & M. Naguib, 2012).

Structural and Thermal Properties : Another study focused on the structural, thermal, and optical properties of a similar compound, providing insights into its potential for materials science applications. The research explored the compound's stability and interaction energies, contributing to a deeper understanding of its molecular structure and properties (C. S. Karthik et al., 2021).

Biological Activities and Applications

Antimicrobial and Antiproliferative Activities : Research into the biological activities of similar compounds has revealed their potential as antimicrobial and antiproliferative agents. One study synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity, providing a foundation for future drug development (S. Benaka Prasad et al., 2018).

Corrosion Inhibition : The triazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. This application demonstrates the compound's utility in industrial settings, protecting materials from corrosion (Qisheng Ma et al., 2017).

Catalysis : A study on tris(triazolyl)methanol-Cu(I) structures showcased their role as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, indicating potential applications in synthetic chemistry and the development of novel materials (Salih Ozcubukcu et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-benzofuran-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-16(15-11-12-3-1-2-4-14(12)22-15)19-8-5-13(6-9-19)20-10-7-17-18-20/h1-4,7,10-11,13H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMXOTLIFPDZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)

![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2868075.png)

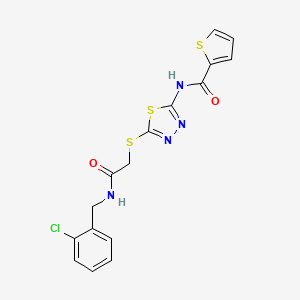

![N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2868079.png)